molecular formula C16H15ClF3N3O2 B2580423 3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide CAS No. 2034334-91-1

3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide

Cat. No.: B2580423
CAS No.: 2034334-91-1
M. Wt: 373.76
InChI Key: RIJSTJWZWHVYQF-UHFFFAOYSA-N
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Description

3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is a compound that represents an intriguing fusion of a chloro-substituted benzamide and an oxadiazole derivative. The oxadiazole ring imparts unique properties to this compound, making it potentially valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of key intermediates. One common route involves the reaction between 3-chloro-4-fluoroaniline and 4,4-difluorocyclohexanone to form an initial intermediate. This intermediate is then subjected to cyclization to introduce the 1,2,4-oxadiazole ring.

  • Step 1: 3-chloro-4-fluoroaniline + 4,4-difluorocyclohexanone

  • Step 2: Cyclization to form 1,2,4-oxadiazole ring

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yields and purity. Reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM), with catalysts such as triethylamine (TEA) to facilitate the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, often involving the oxadiazole ring.

  • Reduction: The fluoro and chloro groups may participate in reduction reactions under specific conditions.

  • Substitution: Halogen-substituted benzamides are prone to substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Conditions for substitution often involve polar aprotic solvents like DMSO or acetonitrile.

Major Products

  • Oxidation Products: Formation of oxadiazole derivatives with varying oxidation states.

  • Reduction Products: Reduced forms of the parent compound, often altering the halogen groups.

  • Substitution Products: New derivatives with substituted functional groups on the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure enables the exploration of new synthetic pathways.

Biology

In biological studies, it may act as a ligand in receptor studies, especially targeting enzymes or receptors associated with the oxadiazole ring.

Medicine

Potential therapeutic applications include acting as a lead compound in drug design, given its ability to interact with biological targets.

Industry

In the industrial sector, it may be used in the development of agrochemicals or advanced materials due to its robust chemical properties.

Mechanism of Action

Molecular Targets

The compound interacts with specific molecular targets, often involving the oxadiazole moiety which can engage in hydrogen bonding and other interactions with biological macromolecules.

Pathways Involved

Mechanistically, it can inhibit or activate enzymes, modulate receptor functions, or interfere with cell signaling pathways, leading to its varied effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

  • 3-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide

  • 3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-thiadiazol-5-yl)methyl)-4-fluorobenzamide

Uniqueness

What sets 3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide apart is its specific substitution pattern on both the benzamide and the cyclohexyl rings, providing a unique combination of physical and chemical properties that can be harnessed in various scientific endeavors.

Properties

IUPAC Name

3-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2/c17-11-7-10(1-2-12(11)18)15(24)21-8-13-22-14(23-25-13)9-3-5-16(19,20)6-4-9/h1-2,7,9H,3-6,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJSTJWZWHVYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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